molecular formula C16H21NO6 B1436088 Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate CAS No. 1659311-40-6

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Cat. No. B1436088
M. Wt: 323.34 g/mol
InChI Key: AQZUCQBHMIKACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation, and a nucleophilic reaction on a 2-chloropyrimidine12.



Molecular Structure Analysis

While specific information on the molecular structure of “Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate” is not available, related compounds often contain aromatic groups, such as phenyl groups, and functional groups like methoxy and formyl3.



Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex and depend on the specific conditions and reagents used. For example, the ozonolysis of certain compounds can result in distinctly different reaction product mixtures depending on the substrate stereochemistry4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “3-Methoxy-4-hydroxyphenylethyleneglycol sulfate” has a molecular formula of C9H12O7S and an average mass of 264.252 Da3.


Scientific Research Applications

1. Reproductive Toxicology and Endocrine Disruption

Alkylphenol ethoxylates, including compounds like nonylphenol (NP), have been investigated for their estrogenic effects in vitro and in vivo. A study conducted on rats highlighted the reproductive toxicity of NP, showing a dose-dependent effect on male reproductive development, particularly affecting the weight of the right epididymis at certain doses. This research provides insights into the impact of such compounds on reproductive health and development, although the direct relevance to Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate needs further exploration (Hossaini et al., 2001).

2. Pharmacokinetics and Drug Delivery

Studies on improving the topical ocular pharmacokinetics of certain drugs, such as cyclosporine A (CsA), have shown promise. The use of methoxy poly (ethylene glycol)-poly (lactide) polymer micelles for solubilization and delivery of CsA demonstrated a significant increase in ocular retention and a sustained release manner, highlighting the potential for such delivery systems in treating conditions like dry eye syndrome (Yu et al., 2018).

3. Chemoprofiling and Natural Product Isolation

Research involving chemical mutagenesis on fungal strains, such as Penicillium oxalicum, has led to the diversification of secondary metabolites with bioactive potential. This approach has been instrumental in identifying new compounds with antibacterial and antioxidant activities, offering a method to explore and exploit the therapeutic potential of natural products (Abrol et al., 2021).

4. Metabolic Activation and DNA Adduct Formation

Investigations into the metabolic activation and DNA adduct formation by carcinogens like diethylstilbestrol (DES) have shed light on the underlying mechanisms of carcinogenesis. These studies have elucidated the steps leading to the formation of depurinating DNA adducts, highlighting the potential common pathways between synthetic estrogens like DES and natural estrogens, offering insight into tumor initiation processes (Saeed et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds that show promise as treatments for diseases may be the subject of future research to optimize their properties and evaluate their efficacy and safety5.


Please note that this information is based on related compounds and general principles, and may not accurately reflect the properties of “Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate”. For accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZUCQBHMIKACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 2
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 3
Reactant of Route 3
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 4
Reactant of Route 4
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 5
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Reactant of Route 6
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.